molecular formula C17H18N2O2 B11337803 2-[1-(2-methoxyphenoxy)ethyl]-4-methyl-1H-benzimidazole

2-[1-(2-methoxyphenoxy)ethyl]-4-methyl-1H-benzimidazole

Cat. No.: B11337803
M. Wt: 282.34 g/mol
InChI Key: DDINADNNQRXBNM-UHFFFAOYSA-N
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Description

2-[1-(2-METHOXYPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a methoxyphenoxy group and a methyl group attached to the benzodiazole ring, which may contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-[1-(2-methoxyphenoxy)ethyl]-4-methyl-1H-benzimidazole

InChI

InChI=1S/C17H18N2O2/c1-11-7-6-8-13-16(11)19-17(18-13)12(2)21-15-10-5-4-9-14(15)20-3/h4-10,12H,1-3H3,(H,18,19)

InChI Key

DDINADNNQRXBNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C(C)OC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-METHOXYPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE typically involves the condensation of 2-methoxyphenol with an appropriate ethylating agent to form 2-(2-methoxyphenoxy)ethylamine. This intermediate is then reacted with 7-methyl-1H-1,3-benzodiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-METHOXYPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzodiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2-[1-(2-HYDROXYPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE .

Scientific Research Applications

2-[1-(2-METHOXYPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-METHOXYPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-[1-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE: Lacks the methyl group at the 7-position.

    2-[1-(2-HYDROXYPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

2-[1-(2-METHOXYPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE is unique due to the presence of both the methoxyphenoxy group and the methyl group on the benzodiazole ring. These structural features may enhance its biological activity and chemical stability compared to similar compounds .

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